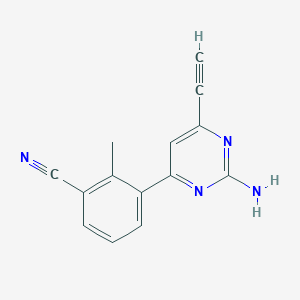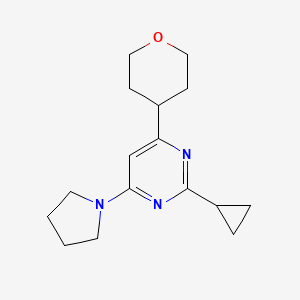![molecular formula C16H20FN5O B12227322 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine](/img/structure/B12227322.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as thermal stability or electronic conductivity.
Chemical Biology: The compound is used in research to study its interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine: This compound shares the pyrazole and piperidine rings but lacks the pyridazine ring and fluoromethyl group.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound features a pyrazole ring with different substituents and is known for its energetic material properties.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine is unique due to the combination of its three-ring structure and the presence of a fluoromethyl group.
Properties
Molecular Formula |
C16H20FN5O |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C16H20FN5O/c1-11-9-12(2)22(20-11)15-4-3-14(18-19-15)16(23)21-7-5-13(10-17)6-8-21/h3-4,9,13H,5-8,10H2,1-2H3 |
InChI Key |
RNEFZUCUVLEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCC(CC3)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12227256.png)
![1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine](/img/structure/B12227258.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227259.png)
![4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12227261.png)
![3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227264.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine](/img/structure/B12227267.png)
![3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12227279.png)
![1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12227284.png)
![2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12227285.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12227286.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one](/img/structure/B12227299.png)
